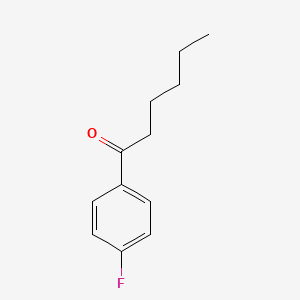

1-(4-Fluorophenyl)hexan-1-one

Description

Contextual Significance of Fluorinated Ketones in Contemporary Organic Synthesis

Fluorinated ketones are a class of organic compounds that have seen a surge in interest in modern organic synthesis. The introduction of fluorine atoms into a ketone molecule can significantly alter its physical, chemical, and biological properties. This has made them valuable building blocks and key intermediates in the synthesis of a wide range of more complex molecules.

The strong electron-withdrawing nature of fluorine can enhance the electrophilicity of the carbonyl carbon, making fluorinated ketones more reactive towards nucleophiles. This property is exploited in various chemical transformations. Furthermore, the presence of fluorine can increase the metabolic stability and lipophilicity of a molecule, which are desirable characteristics in the development of pharmaceuticals and agrochemicals.

Research has demonstrated the utility of fluorinated ketones in various catalytic processes. For instance, they have been used in rhodium-catalyzed arylations to produce fluorinated alcohols, which are important chiral building blocks. rsc.orgbrighton.ac.ukresearchgate.net The development of efficient methods for the synthesis of fluorinated ketones, such as the catalytic fluorination of α-branched ketones, remains an active area of research. nih.gov

Overview of Research Trajectories for 1-(4-Fluorophenyl)hexan-1-one and Related Structures

Direct and extensive academic research solely focused on this compound is limited. However, its structural components—a fluorinated phenyl ring and a hexanoyl chain—place it within a family of compounds that are of significant interest. The primary research trajectory for this compound appears to be as a precursor or intermediate in the synthesis of more complex and often biologically active molecules.

A common method for the synthesis of aryl ketones like this compound is the Friedel-Crafts acylation . This reaction typically involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst. acs.orgresearchgate.netmasterorganicchemistry.com In the case of this compound, this would involve the acylation of fluorobenzene (B45895) with hexanoyl chloride. A Chinese patent describes a method for the acylation of fluorobenzene using a silica (B1680970) gel-immobilized dendrimer scandium trifluoromethanesulfonate (B1224126) resin as a catalyst under microwave irradiation, which represents a more environmentally friendly approach to this classic reaction. chemsrc.com

Research on structurally related compounds, particularly α-pyrrolidinohexiophenones, provides insight into the potential applications of this compound derivatives. For example, α-pyrrolidinohexiophenone (α-PHP) and its analogs are synthetic cathinones that have been the subject of extensive pharmacological and toxicological research due to their potent stimulant effects. mdpi.comnih.govdntb.gov.uawho.intiiab.me The synthesis of these compounds often starts from a corresponding aryl ketone.

Furthermore, fluorinated aryl ketones are key components in the development of various therapeutic agents. For instance, derivatives of 1-(4-fluorophenyl)-1H-pyrazol-4-yl-phenylmethanone have been investigated as highly selective inhibitors of p38 MAP kinase, a target for anti-inflammatory drugs. nih.gov The 4-fluorophenyl ketone moiety is a common feature in many biologically active compounds, suggesting that this compound could serve as a valuable starting material in medicinal chemistry.

Below is a table summarizing the basic properties of this compound.

| Property | Value |

| CAS Number | 1426-70-6 |

| Molecular Formula | C₁₂H₁₅FO |

| Molecular Weight | 194.25 g/mol |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Boiling Point | Not available |

| Melting Point | Not available |

The following table presents a comparison of this compound with a closely related and well-studied compound, α-Pyrrolidinohexiophenone (α-PHP).

| Compound | Structure | Key Research Focus |

| This compound | Chemical structure of this compound | Primarily as a synthetic intermediate. |

| α-Pyrrolidinohexiophenone (α-PHP) | Chemical structure of alpha-Pyrrolidinohexiophenone | Pharmacology and toxicology as a synthetic cathinone (B1664624). mdpi.comnih.govdntb.gov.uawho.intiiab.me |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVHMSHRQVRWGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457931 | |

| Record name | 1-(4-fluorophenyl)-1-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426-70-6 | |

| Record name | 1-(4-fluorophenyl)-1-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 4 Fluorophenyl Hexan 1 One

Direct Synthetic Routes to 1-(4-Fluorophenyl)hexan-1-one

The most prevalent direct synthetic route to this compound and its analogs is the Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction involves the acylation of a fluorinated benzene (B151609) ring with an appropriate acylating agent. In a typical procedure, fluorobenzene (B45895) reacts with hexanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), under anhydrous conditions. Temperature control is a critical parameter to minimize the formation of side products.

Another direct approach involves Grignard reagents . Although less common for this specific compound, ketones can be synthesized by reacting an aryl magnesium halide, such as 4-fluorophenyl magnesium bromide, with a suitable acyl source. This is followed by oxidation or hydrolysis to yield the desired ketone.

Precursors and Intermediate Compounds in the Synthesis of this compound

A variety of precursors and intermediates are instrumental in the synthesis of this compound and its derivatives. Key starting materials include:

Fluorobenzene and its derivatives: These serve as the aromatic core of the target molecule.

Hexanoyl chloride or its equivalents: These act as the acylating agents in Friedel-Crafts reactions.

4-Bromofluorobenzene: This can be a precursor for forming the corresponding Grignard reagent. chemicalbook.com

1-Hexen-3-ol: This has been used in the synthesis of the isomeric compound 1-(4-fluorophenyl)hexan-3-one. chemicalbook.com

Intermediates in the synthetic pathways can include various substituted phenylhexanones and their corresponding alcohol or acid derivatives, which can be formed through oxidation or reduction reactions. For instance, the reduction of the carbonyl group in this compound would yield 1-(4-fluorophenyl)hexan-1-ol.

In more complex syntheses, such as those for pharmacologically active molecules, this compound itself can act as an intermediate. For example, it is a precursor in the synthesis of certain hypocholesterolemic agents. google.com

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to reduce environmental impact. One notable example is the use of ethanol (B145695) as a green solvent in the Claisen-Schmidt condensation to produce fluorinated chalcones, which are structurally related to this compound. nih.gov This approach avoids the use of more hazardous organic solvents.

Furthermore, the development of catalytic methods, as discussed in the following section, aligns with green chemistry principles by enabling reactions to proceed with higher atom economy and under milder conditions, often reducing energy consumption and waste generation.

Catalytic Approaches in this compound Synthesis and Derivatization

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives. Both visible-light-mediated and metal-catalyzed reactions have emerged as powerful tools.

Visible-light photoredox catalysis has gained prominence as a sustainable method for chemical synthesis. In a relevant study, organophotoredox-mediated reactions have been used for the direct synthesis of 2-hydroxytrifluoroethylacetophenones. acs.orgnih.gov This method involves a net-neutral radical/polar crossover and demonstrates the potential of visible light to drive complex chemical transformations under mild conditions. acs.orgnih.gov While not a direct synthesis of this compound, this approach highlights a modern catalytic strategy that could be adapted for its synthesis or derivatization.

Metal catalysis is extensively used in the synthesis of fluorinated aromatic compounds. Key examples include:

Palladium-catalyzed cross-coupling reactions: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been employed in the synthesis of complex molecules containing a fluorophenyl moiety. nih.gov This reaction is crucial for forming carbon-nitrogen bonds.

Iron-catalyzed reactions: FeCl₃ has been used to promote reactions leading to densely functionalized derivatives from simpler precursors. smolecule.com

Lewis acid catalysis: As mentioned earlier, Lewis acids like AlCl₃ are standard catalysts in Friedel-Crafts acylations.

Phase Transfer Catalysis: In the synthesis of related fluorinated ketones, phase transfer catalysts are used in conjunction with alkali metal fluorides to facilitate fluorination reactions. google.com

These catalytic methods offer significant advantages in terms of efficiency, selectivity, and the ability to construct complex molecular architectures.

Chemo- and Regioselectivity Considerations in this compound Synthesis

Chemo- and regioselectivity are critical considerations in the synthesis of this compound to ensure the desired product is obtained with high purity.

In Friedel-Crafts acylation , the fluorine atom on the benzene ring is an ortho-, para-director. Therefore, the acylation of fluorobenzene with hexanoyl chloride will primarily yield the para-substituted product, this compound, due to steric hindrance at the ortho position.

Wacker oxidation is another reaction where regioselectivity is crucial. In the synthesis of related compounds, this oxidation has been shown to proceed in a regioselective manner, leading to benzylic oxidation products. google.com

The choice of catalyst and reaction conditions can significantly influence the chemo- and regioselectivity of a reaction. For instance, in metal-catalyzed cross-coupling reactions, the ligand bound to the metal center can direct the reaction to a specific site on the molecule.

Spectroscopic and Advanced Structural Elucidation of 1 4 Fluorophenyl Hexan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. For 1-(4-Fluorophenyl)hexan-1-one, various NMR techniques have been employed to characterize its proton, carbon, and fluorine environments, as well as the connectivity between these atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Characterization

Proton NMR (¹H NMR) spectroscopy reveals the arrangement of hydrogen atoms within the molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic and aliphatic protons are observed. The protons on the 4-fluorophenyl ring typically appear in the aromatic region of the spectrum, which is generally between 7.1 and 8.3 ppm. mdpi.com The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of the fluorine atom and the carbonyl group.

The aliphatic protons of the hexanoyl chain give rise to signals in the upfield region of the spectrum. The methylene (B1212753) group adjacent to the carbonyl group (α-protons) is expected to resonate at a higher chemical shift, typically between δ 2.5 and 3.0 ppm, due to the deshielding effect of the carbonyl group. The other methylene groups and the terminal methyl group of the hexanoyl chain will appear at progressively lower chemical shifts.

¹H NMR Data for this compound

| Proton Type | Typical Chemical Shift (δ) in ppm |

|---|---|

| Aromatic Protons | 7.1 - 8.3 |

| α-Methylene Protons (-CH₂CO-) | 2.5 - 3.0 |

| Other Aliphatic Protons | (Further upfield) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon is a key diagnostic signal, typically appearing significantly downfield at approximately 200 ppm due to its unique electronic environment.

The carbon atoms of the 4-fluorophenyl ring resonate in the aromatic region, generally between δ 110 and 140 ppm. The carbon atom directly bonded to the fluorine atom (C-F) will show a characteristic large coupling constant (¹JCF), which is a clear indicator of the fluorine substitution. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The aliphatic carbons of the hexanoyl chain appear in the upfield region of the spectrum, typically between δ 20 and 40 ppm.

¹³C NMR Data for this compound

| Carbon Type | Typical Chemical Shift (δ) in ppm |

|---|---|

| Carbonyl Carbon (C=O) | ~200 |

| Aromatic Carbons | 110 - 140 |

| Aliphatic Carbons (-CH₂-, -CH₃) | 20 - 40 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to analyze the fluorine atom in the molecule. nih.gov The chemical shift of the fluorine atom in this compound is highly sensitive to its molecular surroundings, providing a distinct signal that confirms its presence and electronic environment. nih.gov The chemical shift is typically referenced against a standard such as trichlorofluoromethane (B166822) (CFCl₃). colorado.edu The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom, and its coupling to the neighboring aromatic protons can provide further structural confirmation.

Advanced Two-Dimensional NMR Techniques for Structural Connectivity

To establish the complete structural connectivity of this compound, advanced two-dimensional (2D) NMR techniques are employed. ucl.ac.ukipb.pt Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. mdpi.com

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons within the hexanoyl chain and the aromatic ring. ucl.ac.uk

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), providing a direct link between the proton and carbon skeletons. ipb.pt

HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connection between the 4-fluorophenyl ring, the carbonyl group, and the hexanoyl chain. ipb.pt

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. ksu.edu.sa

Functional Group Identification and Vibrational Frequency Assignment

The IR spectrum of this compound displays characteristic absorption bands that correspond to its key functional groups. A strong absorption band in the region of 1630–1700 cm⁻¹ is indicative of the carbonyl (C=O) group stretching vibration. wpmucdn.com The aromatic C=C stretching vibrations of the phenyl ring typically appear in the range of 1450–1600 cm⁻¹. libretexts.org

The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the hexanoyl chain appear in the 2850–2960 cm⁻¹ region. libretexts.org A significant band corresponding to the C-F stretching vibration is expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹. wpmucdn.com

Raman spectroscopy provides complementary information to IR spectroscopy. While the polar carbonyl group gives a strong IR signal, the less polar C=C bonds of the aromatic ring often produce strong signals in the Raman spectrum. spectroscopyonline.com The combination of IR and Raman spectroscopy allows for a comprehensive identification and assignment of the vibrational frequencies of the functional groups within this compound.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | 1630 - 1700 | IR |

| Aromatic C=C | Stretch | 1450 - 1600 | IR/Raman |

| Aromatic C-H | Stretch | 3000 - 3100 | IR |

| Aliphatic C-H | Stretch | 2850 - 2960 | IR |

| C-F | Stretch | 1000 - 1400 | IR |

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for probing the conformational landscape of molecules. For aryl ketones like this compound, the orientation of the hexanoyl group relative to the fluorophenyl ring can lead to different conformers. These conformational isomers, while chemically identical, possess distinct vibrational signatures.

The analysis hinges on the principle that vibrational modes, especially those involving the carbonyl (C=O) group and the C-C bonds of the alkyl chain, are sensitive to the molecule's geometry. iaea.org The dihedral angle between the plane of the aromatic ring and the carbonyl group influences the extent of electronic conjugation, which in turn affects the C=O stretching frequency. rsc.org Theoretical studies, often employing Density Functional Theory (DFT), are used to calculate the vibrational frequencies for different stable conformers. mdpi.comauremn.org.br By comparing the experimentally observed FTIR spectrum with these calculated spectra, the predominant conformation in the sample can be identified.

For instance, studies on similar ketones show that the C=O stretching vibration, typically observed as a strong band around 1680-1700 cm⁻¹, can shift based on the planarity of the molecule and intermolecular interactions. nih.govscirp.org While a detailed conformational analysis specific to this compound is not extensively published, the established methodologies provide a clear framework for such an investigation. The flexibility of the hexyl chain introduces additional rotational isomers, each with a unique, albeit subtly different, vibrational fingerprint in the low-frequency region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). measurlabs.com This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, with a molecular formula of C₁₂H₁₅FO, HRMS is crucial for distinguishing it from other potential isomers or compounds with the same nominal mass.

The technique is particularly valuable in the analysis of new psychoactive substances and in metabolomics, where definitive identification is critical. unit.noleeder-analytical.com By comparing the experimentally measured exact mass to the theoretical calculated mass, a high degree of confidence in the compound's identity is achieved. rsc.orgeurl-pesticides.eueurl-pesticides.eu

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅FO |

| Theoretical Exact Mass ([M]) | 194.1107 u |

| Theoretical Mass of Protonated Ion ([M+H]⁺) | 195.1185 u |

| Theoretical Mass of Sodium Adduct ([M+Na]⁺) | 217.0991 u |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. It is a cornerstone technique for assessing the purity and confirming the identity of volatile compounds like this compound. jst.go.jp In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. nih.gov The retention time—the time it takes for the compound to pass through the column—is a characteristic property.

After separation, the compound enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). This energetic process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a chemical "fingerprint". nih.govresearchgate.net For cathinone (B1664624) derivatives, characteristic fragmentation patterns often involve the cleavage of the bond between the alpha and beta carbons relative to the carbonyl group. nih.gov The resulting spectrum can be compared against libraries for identification. The technique is widely used in forensic analysis to identify synthetic cathinones in seized materials. nih.govjst.go.jp

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For analyzing non-volatile compounds or complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is the method of choice. rsc.orgtechnologynetworks.comnih.gov This technique separates compounds in a liquid phase before they enter the mass spectrometer. technologynetworks.com LC-MS/MS adds another layer of specificity by selecting a specific precursor ion, fragmenting it, and then analyzing the resulting product ions.

This method, often using a triple quadrupole or Q-TOF mass spectrometer, is highly sensitive and selective, making it ideal for detecting trace amounts of substances in complex biological or environmental matrices. leeder-analytical.comtechnologynetworks.com For instance, a study on a related compound, 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one, detailed a UHPLC-QQQ-MS/MS method for its analysis. researchgate.net Such methods are crucial for toxicokinetic studies and the identification of unknown compounds in complex samples where matrix effects can be significant. scispace.com

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Bond Parameters

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. springernature.comresearchgate.net To perform this analysis, a high-quality single crystal of the compound is required. rsc.org This crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the molecule's structure within it.

The technique provides highly accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation in the solid state. nih.gov For chiral molecules, SCXRD can determine the absolute configuration. While no specific crystal structure for this compound is publicly available, data from closely related fluorinated cathinone derivatives illustrate the power of the technique. nih.govnih.govmdpi.com These studies reveal how molecules pack together in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonds, that stabilize the structure. mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₂₃BrFNO⁺ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.3325(3) |

| b (Å) | 9.2159(3) |

| c (Å) | 12.0162(4) |

| α (°) | 98.539(3) |

| β (°) | 108.318(3) |

| γ (°) | 101.446(3) |

| Volume (ų) | 822.42(5) |

| Temperature (K) | 100(2) |

Note: The data presented is for 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one hydrobromide, a structurally similar compound, to demonstrate the type of information obtained from an SCXRD experiment.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure of this compound and its derivatives is stabilized by a network of weak intermolecular interactions. These non-covalent forces, including hydrogen bonds and other contacts, play a crucial role in the formation and stability of the crystal lattice.

π···π Stacking: While not always present, π···π stacking interactions can occur between the aromatic rings of adjacent molecules. nih.gov In some crystal structures of related fluorinated compounds, these interactions contribute to the stability of the packing arrangement. acs.org

C-F···F-C Interactions: The presence of C-F···F-C interactions is a subject of interest in the study of fluorinated organic compounds. These interactions, though weak, can influence the crystal packing. acs.orgresearchgate.net

The following table summarizes the key intermolecular interactions observed in the crystal structures of related fluorinated phenyl compounds.

| Interaction Type | Description |

| C-H···O | Hydrogen bond between a C-H group and an oxygen atom. |

| C-H···F | Hydrogen bond between a C-H group and a fluorine atom. |

| π···π Stacking | Non-covalent interaction between aromatic rings. |

| C-F···F-C | Weak interaction between fluorine atoms of adjacent molecules. |

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed analysis of close contacts between neighboring molecules.

Key findings from Hirshfeld surface analyses of related fluorinated compounds include:

Dominance of H-atom contacts: A significant portion of the intermolecular contacts typically involves hydrogen atoms, with H···H, C···H/H···C, and F···H/H···F interactions being the most prominent. nih.goviucr.org

Quantification of specific interactions: The percentage contribution of each type of contact to the total Hirshfeld surface can be determined. For example, in one study of a fluorinated compound, H···H contacts accounted for 47.9% of the total surface, while C···H/H···C and F···H/H···F contacts contributed 30.7% and 12.4%, respectively. iucr.org Another analysis showed H⋯F interactions at 31.3%, H⋯H at 21.9%, and C⋯H at 16.4%. rsc.org

Visualization of interaction sites: The Hirshfeld surface can be mapped with properties like d_norm, which highlights regions of significant intermolecular interactions. Red spots on the d_norm surface indicate close contacts. rsc.orgnih.gov

The table below presents a typical breakdown of intermolecular contacts as determined by Hirshfeld surface analysis for a fluorinated organic compound.

| Contact Type | Percentage Contribution |

| H···H | ~22-50% |

| C···H/H···C | ~16-31% |

| F···H/H···F | ~8-31% |

| O···H/H···O | ~5-16% |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. msu.edu The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For organic molecules like this compound, the primary electronic transitions observed are π → π* and n → π*. uzh.chbspublications.net

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) and are common in molecules with double or triple bonds and aromatic systems. uzh.ch

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from an atom like oxygen) to a π* antibonding orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have lower molar absorptivity compared to π → π* transitions. uzh.ch

The solvent in which the analysis is performed can influence the wavelength of maximum absorption (λ_max). A shift to a longer wavelength is known as a bathochromic or red shift, while a shift to a shorter wavelength is a hypsochromic or blue shift. uomustansiriyah.edu.iq

The UV-Vis spectrum of a compound related to this compound, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, has been reported. rsc.org

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are employed to study the physical and chemical changes that a substance undergoes as a function of temperature. abo.fi TGA and DSC are two complementary methods that provide valuable information about the thermal stability and phase behavior of materials. labmanager.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. labmanager.com This technique is used to determine the thermal stability of a compound, identify decomposition temperatures, and quantify mass loss due to volatilization or degradation. alstesting.co.th For pharmaceutical compounds, TGA is crucial for assessing thermal stability and moisture content. labmanager.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. abo.fi This method is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. alstesting.co.th DSC can provide information on the melting point and enthalpy of fusion of a crystalline solid. acs.org

For a related fluorinated chalcone (B49325), TGA and DSC analyses have been performed to characterize its thermal properties. rsc.orgrsc.org

The following table summarizes the information obtained from TGA and DSC analyses.

| Technique | Information Provided |

| TGA | Thermal stability, decomposition temperature, mass loss |

| DSC | Melting point, crystallization temperature, glass transition, enthalpy changes |

Reactivity and Mechanistic Investigations of 1 4 Fluorophenyl Hexan 1 One

Reactivity of the Carbonyl Moiety

The carbonyl group is a primary site of reactivity in 1-(4-Fluorophenyl)hexan-1-one, largely due to the polarization of the carbon-oxygen double bond. This inherent polarity makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions and Fluorine's Influence on Electrophilicity

The carbonyl carbon of this compound possesses a partial positive charge, rendering it susceptible to nucleophilic addition reactions. The presence of a fluorine atom in the para position of the phenyl ring significantly influences the electrophilicity of this carbonyl carbon. Fluorine is a highly electronegative atom, and its electron-withdrawing inductive effect increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity. evitachem.comresearchgate.net This heightened electrophilicity makes the compound more reactive towards nucleophiles compared to its non-fluorinated analog.

The fluorine atom's influence also extends to the stability of the aromatic ring. Depending on the number and position of fluorine atoms, they can contribute to the π-orbital system, which can increase the ring's stability and resistance to addition reactions. acs.org This stability can, in turn, affect the reactivity of the attached carbonyl group.

Grignard and Organometallic Reagent Additions

Grignard reagents are potent nucleophiles that readily react with ketones. masterorganicchemistry.com While specific studies on the reaction of this compound with Grignard reagents are not extensively detailed in the provided results, the general reactivity of ketones with such organometallic compounds is well-established. masterorganicchemistry.comambeed.com The addition of a Grignard reagent to the carbonyl carbon would result in the formation of a tertiary alcohol after an acidic workup.

The reaction of related organometallic reagents with similar fluorinated aromatic compounds has been documented. For example, the reaction of iPrMgCl with 4-fluorobenzaldehyde, a related compound, leads to the formation of an alcohol, demonstrating the susceptibility of the carbonyl group to such additions. beilstein-journals.org Furthermore, organometallic compounds of group 13 elements have been shown to react with primary amines, which can then be used to form iminometallanes, showcasing the diverse reactivity of organometallic reagents with compounds containing functional groups similar to those in the broader class of molecules related to this compound. acs.org

Transformations of the Hexyl Chain

The hexyl chain of this compound provides another site for chemical modification, allowing for the introduction of various functional groups.

Functionalization Reactions (e.g., Halogenation, Dibromination)

The hexyl chain can undergo functionalization reactions such as halogenation. A notable example is the visible-light-mediated ring-opening geminal dibromination of alkenes, which has been applied to synthesize 6,6-dibromo-1-(4-fluorophenyl)hexan-1-one. mdpi.com This reaction specifically targets the terminal end of the hexyl chain, introducing two bromine atoms.

Other halogenation reactions on similar structures have also been reported. For instance, the bromination of 1-(4-fluorophenyl)butan-1-one can be achieved using bromine in acetic acid or with N-bromosuccinimide (NBS), with the latter showing greater regioselectivity for the terminal position. Furthermore, the synthesis of 6-chloro-1-(4-fluorophenyl)hexan-1-one demonstrates that chlorination at the terminal position of the hexyl chain is also possible. These examples underscore the potential for selective functionalization of the alkyl chain.

| Compound | Yield |

|---|---|

| 6,6-dibromo-1-phenylhexan-1-one | 83% |

| 6,6-dibromo-1-(4-methoxyphenyl)hexan-1-one | 60% |

| 6,6-dibromo-1-(4-(tert-butyl)phenyl)hexan-1-one | 86% |

| 6,6-dibromo-1-(4-fluorophenyl)hexan-1-one | 71% |

| 6,6-dibromo-1-(3-fluorophenyl)hexan-1-one | 75% |

Alpha-Acylation Reactions

Alpha-acylation reactions involve the introduction of an acyl group at the carbon atom adjacent to the carbonyl group (the alpha-carbon). While specific examples of alpha-acylation on this compound were not found in the search results, the principles of this reaction are well-understood. The formation of an enolate by deprotonation of the alpha-carbon is a key step, which can then act as a nucleophile to attack an acylating agent. The Stork enamine synthesis provides an alternative method for alpha-alkylation and acylation under milder conditions. youtube.com

Aromatic Reactivity on the Fluorophenyl Ring

The fluorophenyl ring of this compound is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the carbonyl group and the fluorine atom. However, nucleophilic aromatic substitution (SNAr) is a possibility, especially with strong nucleophiles. The fluorine atom can act as a leaving group in such reactions.

Studies on polyfluorinated benzenes have shown that fluorine atoms can be displaced by nucleophiles like hydroxides, alcoholates, and amines. nist.gov The strong inductive effect of the fluorine atoms makes the ring carbons more positive and thus more susceptible to nucleophilic attack. nist.gov While the single fluorine in this compound is less activating towards SNAr than multiple fluorine substituents, this reaction pathway cannot be entirely ruled out under specific conditions.

Nucleophilic Aromatic Substitution (SNAr) Driven by Fluorine

Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying aromatic rings, particularly those bearing strong electron-withdrawing groups. In the context of this compound, the fluorine atom can act as a leaving group, a phenomenon that might seem counterintuitive given the strength of the C-F bond. masterorganicchemistry.com However, the reactivity in SNAr reactions is often governed by the stability of the intermediate, rather than the leaving group's ability. masterorganicchemistry.com

The presence of an electron-withdrawing group, such as the ketone in this compound, is crucial for activating the aromatic ring towards nucleophilic attack. This activation is most effective when the group is positioned ortho or para to the leaving group, as this allows for resonance stabilization of the negatively charged intermediate, known as the Meisenheimer complex. masterorganicchemistry.com

Research has shown that the reactivity order in SNAr reactions is often F > Cl > Br > I, which is the opposite of what is observed in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile to form the carbanion intermediate. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, making it more susceptible to nucleophilic attack.

Recent advancements have highlighted concerted SNAr (CSNAr) reactions, where the bond-making and bond-breaking occur in a single transition state. acs.org In some cases, organic superbases can catalyze these reactions by activating both the aryl fluoride (B91410) and the nucleophile. acs.org While specific studies on this compound are not extensively detailed in the provided results, the general principles of SNAr suggest that it would be a viable pathway for functionalization, particularly with strong nucleophiles and under conditions that favor the formation and stabilization of the Meisenheimer complex. The ketone group at the para position provides the necessary electronic activation for such transformations.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.comyoutube.com In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. youtube.com The outcome of EAS on a substituted benzene ring, such as in this compound, is governed by the electronic properties of the existing substituents.

The acyl group (a deactivator) and the fluorine atom (a deactivator) both influence the reactivity and regioselectivity of the reaction. libretexts.org

Acyl Group: The hexanoyl group is a meta-directing deactivator due to its electron-withdrawing nature. libretexts.org

Fluorine: Fluorine is an ortho, para-directing deactivator. libretexts.org Although it is highly electronegative and withdraws electron density through the inductive effect, it can donate a lone pair of electrons through resonance. libretexts.org

Given the presence of both a meta-director and an ortho, para-director, predicting the precise outcome of an electrophilic substitution on this compound can be complex. The substitution pattern will depend on the specific reaction conditions and the nature of the electrophile. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com All of these reactions typically require a catalyst to generate a strong electrophile. youtube.comyoutube.com

Oxidation and Reduction Chemistry

The ketone functional group in this compound is a primary site for oxidation and reduction reactions.

The carbonyl group of this compound can be selectively reduced to either a secondary alcohol or completely to an alkane.

The reduction to an alcohol, 1-(4-fluorophenyl)hexan-1-ol, can be achieved using various reducing agents. A study on the hydroboration of ketones catalyzed by potassium carbonate showed that 1-(4-fluorophenyl)ethanone could be reduced to the corresponding alcohol in good yield. acs.org Similar conditions could likely be applied to this compound. Other common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride.

Complete reduction of the carbonyl group to a methylene (B1212753) group (an alkane) is typically achieved through methods like the Wolff-Kishner or Clemmensen reduction. Hydrogenolysis, using a catalyst like palladium on carbon, can also be employed to reduce benzylic ketones to the corresponding alkanes. thieme-connect.de This process often proceeds through a two-step pathway involving the initial reduction to the alcohol followed by hydrogenolysis of the C-O bond. thieme-connect.de

Table 1: Reduction Products of this compound

| Starting Material | Product | Transformation | Common Reagents |

|---|---|---|---|

| This compound | 1-(4-Fluorophenyl)hexan-1-ol | Carbonyl to Alcohol | NaBH₄, LiAlH₄, K₂CO₃/HBpin acs.org |

| This compound | 1-Fluoro-4-hexylbenzene | Carbonyl to Alkane | Wolff-Kishner, Clemmensen, Pd/C, H₂ thieme-connect.de |

While the ketone in this compound is already in a relatively high oxidation state, the adjacent aromatic ring can be susceptible to oxidation under harsh conditions. The oxidation of the phenyl group to a carboxylic acid can be achieved using strong oxidizing agents like ruthenium tetraoxide (RuO₄). researchgate.net This reaction can be sensitive to the substituents present on the ring. researchgate.net

It is also possible to oxidize the alkyl chain, although this is generally less common. The selective oxidation of alkanes to alcohols and ketones is a challenging transformation but can be achieved using specific catalytic systems. nih.govacs.org For instance, a cobalt complex in a fluorous solvent system has been shown to effectively hydroxylate alkanes. nih.govacs.org

The oxidation of a primary alcohol, if formed from the reduction of a related starting material, to a carboxylic acid is a more standard transformation. organic-chemistry.org Reagents such as potassium permanganate (B83412) or chromium trioxide can be used for this purpose.

Mechanistic Studies of Specific Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methods.

Radical-polar crossover reactions represent a powerful strategy in modern organic synthesis, allowing for the construction of complex molecules from simple precursors. nih.gov These pathways involve the generation of a radical intermediate which then undergoes a single-electron transfer (SET) to form an ionic species, or vice versa. This allows for the combination of radical and polar reaction steps in a single pot. nih.gov

Photoredox catalysis is a common method for initiating radical-polar crossover reactions. core.ac.ukacs.org For instance, a photoredox-mediated dual catalysis approach has been used for 1,2-difunctionalizations. core.ac.uk In the context of fluorinated compounds, radical-polar crossover manifolds are attractive for creating motifs like gem-difluoroethylenes. core.ac.uk

While specific mechanistic studies on this compound undergoing radical-polar crossover were not found in the provided search results, related studies provide insights. For example, the visible-light-mediated ring-opening geminal dibromination of alkenes proceeds via alkoxy radicals generated from an electron donor-acceptor complex. mdpi.com Another study details the synthesis of bicycloalkanes through a bibase-promoted Brook rearrangement followed by a radical-polar crossover cyclization. rsc.org These examples highlight the potential for this compound to participate in such complex reaction cascades, likely initiated at the ketone or the alkyl chain under appropriate photochemical or radical-initiating conditions.

Aryl Group 1,2-Migration Mechanisms

The 1,2-migration of an aryl group is a fundamental rearrangement process in organic chemistry, often proceeding through radical or ionic intermediates. rsc.org In the context of ketones like this compound, such migrations can be triggered under various reaction conditions. The electronic nature of the migrating aryl group plays a crucial role in the facility and pathway of the rearrangement.

Radical aryl migration reactions typically involve the intramolecular shift of an aryl group to an adjacent radical center through a spirocyclic transition state. rsc.org These reactions, such as the neophyl-type rearrangement, are valuable in forming new carbon-carbon bonds. rsc.org The generation of the initial radical can be achieved through methods like radical initiation, intermolecular radical addition, or photolysis. rsc.org

In reactions involving ionic intermediates, the electron-donating or electron-withdrawing character of substituents on the aryl ring significantly influences the migration aptitude. For instance, in the context of Wittig rearrangements of 2-silyl-6-aryl-5,6-dihydropyrans, the regioselectivity between a marquette.edupku.edu.cn- and a marquette.eduresearchgate.net-pathway is heavily dependent on the electronics of the aryl substituent. msu.edu When the aryl group is electron-poor, such as a p-trifluoromethylphenyl group, the marquette.edupku.edu.cn-Wittig rearrangement is exclusively favored. msu.edu Conversely, electron-donating groups on the phenyl ring tend to favor the marquette.eduresearchgate.net-pathway. msu.edu Given that the 4-fluorophenyl group is moderately electron-withdrawing, its migration tendencies would be influenced by this electronic property.

A relevant example is the Schmidt reaction of tertiary alcohols with azides to form N-substituted imines, which proceeds via an aryl group 1,2-migration. researchgate.net In the reaction of (2-chlorophenyl)-bis-(4-fluorophenyl)methanol with sodium azide (B81097), an O-protonated alcohol is formed, which is then substituted by the azide ion. This intermediate undergoes a 1,2-migration of one of the aryl groups, followed by the loss of molecular nitrogen to yield the final imine product. researchgate.net This demonstrates a plausible pathway for the migration of a 4-fluorophenyl group in a related system.

Table 1: Influence of Aryl Substituents on Wittig Rearrangement Regioselectivity msu.edu

| Migrating Aryl Group (p-substituent) | Rearrangement Pathway | Outcome |

| Trifluoromethyl (CF₃) | marquette.edupku.edu.cn-Wittig | Exclusive formation of marquette.edupku.edu.cn-product |

| Biphenyl | marquette.edupku.edu.cn-Wittig | High selectivity for marquette.edupku.edu.cn-shift |

| Methoxy (B1213986) (OCH₃) | marquette.eduresearchgate.net-Wittig | Favored formation of marquette.eduresearchgate.net-product |

Intramolecular Annulation and Cyclization Processes

Intramolecular annulation and cyclization reactions are powerful strategies for constructing cyclic and polycyclic frameworks. Ketones are versatile precursors for such transformations, and derivatives of this compound are no exception, participating in a variety of ring-closing methodologies.

One notable example involves the copper-catalyzed intramolecular annulation of conjugated enynones to produce substituted 1H-indenes. acs.org Although the substrate is more complex than this compound, the core reactive unit involves a (4-fluorophenyl)ketone moiety. This cascade cyclization is efficient even with low catalyst loading (1.0 mol % CuSO₄·5H₂O) and can be scaled up to the gram scale. acs.org Density Functional Theory (DFT) calculations suggest the mechanism is a stepwise process involving the formation of a copper-carbene, followed by a 6π-cyclization and a subsequent 1,5-hydrogen shift, rather than a direct C(sp²)–H insertion. acs.org

Another significant cyclization is the multi-component reaction between a chalcone (B49325) derivative, 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin (B1672199), and L-proline to regioselectively synthesize spiro[indole-3,3′-pyrrolizine] derivatives. researchgate.net This reaction proceeds through a 1,3-dipolar cycloaddition mechanism where an azomethine ylide, generated in situ from isatin and L-proline, reacts with the chalcone which acts as the dipolarophile. researchgate.net This catalyst-free process highlights the utility of the (4-fluorophenyl)ketone scaffold in constructing complex heterocyclic systems. researchgate.net

Furthermore, visible-light photocatalysis has emerged as a potent tool for initiating intramolecular radical cyclizations. thieme-connect.de These reactions often proceed under mild, neutral conditions, making them suitable for complex molecules. For example, photoredox cyclization of functionalized cyclopropane (B1198618) derivatives bearing aryl groups can lead to highly complex fused tricyclic pyrrolidinones. thieme-connect.de When a substrate containing a 2-(4-fluorophenyl) group is used, the reaction yields a 1:1 mixture of regioisomers, demonstrating the influence of the substituent on the reaction outcome. thieme-connect.de

Table 2: Examples of Intramolecular Cyclization Reactions with (4-Fluorophenyl) Carbonyl-Containing Compounds

| Reaction Type | Starting Material Fragment | Catalyst/Conditions | Product Type | Reference |

| Copper-Catalyzed Annulation | (4-Fluorophenyl)carbonyl-enynone | CuSO₄·5H₂O, DCE, 55 °C | 2-(4-Fluorophenyl)-1H-indene | acs.org |

| 1,3-Dipolar Cycloaddition | 1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one | None (Multicomponent with isatin, L-proline) | Spiro[indole-3,3′-pyrrolizine] | researchgate.net |

| Photocatalyzed Radical Cyclization | 2-(4-Fluorophenyl)cyclopropanecarboxamide | [Ir(ppy)₂(dtbbipy)]PF₆, visible light, Et₃N | Fused tricyclic pyrrolidinone | thieme-connect.de |

Computational Chemistry and Theoretical Investigations of 1 4 Fluorophenyl Hexan 1 One

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure and properties of molecules. nih.govopenaccessjournals.comimperial.ac.ukunige.ch This theoretical framework allows for the detailed analysis of molecular geometries, electronic distributions, and spectroscopic characteristics, providing valuable insights that complement experimental findings. openaccessjournals.comunige.ch For 1-(4-Fluorophenyl)hexan-1-one, DFT calculations offer a powerful means to understand its conformational preferences, electronic behavior, and reactivity.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For a flexible molecule like this compound, with its rotatable bonds in the hexyl chain and the bond connecting the phenyl ring to the carbonyl group, a thorough conformational analysis is crucial. researchgate.netconicet.gov.ar This process involves exploring the potential energy surface of the molecule to identify various stable conformers (local minima) and the transition states that connect them.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. youtube.comresearchgate.net Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. researchgate.net For this compound, the HOMO is expected to be localized primarily on the fluorophenyl ring and the oxygen atom of the carbonyl group, which are the electron-rich parts of the molecule. The LUMO is likely to be centered around the carbonyl group and the adjacent carbon atoms, which are the more electron-deficient regions.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.542 |

| LUMO Energy | -2.518 |

| HOMO-LUMO Gap | 4.024 |

This table presents hypothetical HOMO and LUMO energy values for this compound for illustrative purposes, based on typical values for similar aromatic ketones.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments. mdpi.comacs.org

Vibrational Frequencies: Theoretical calculations of vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can aid in the assignment of experimental spectral bands to specific molecular vibrations. acs.orgnih.gov For this compound, key vibrational modes would include the C=O stretching of the ketone, C-F stretching of the fluorophenyl group, and various C-H and C-C stretching and bending modes of the aromatic ring and the alkyl chain. Comparing the calculated frequencies with experimental IR and Raman spectra helps to confirm the molecular structure and provides a deeper understanding of the vibrational properties.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with good accuracy. mdpi.comnih.govmdpi.com For this compound, the calculated chemical shifts for the protons and carbons in the fluorophenyl ring and the hexanoyl chain can be correlated with the experimental NMR data. biointerfaceresearch.comresearchgate.net This correlation helps in the unambiguous assignment of the NMR signals and can also provide insights into the electronic environment of the different nuclei within the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable descriptor of the charge distribution within a molecule and is used to predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. researchgate.net

Typically, regions of negative electrostatic potential (often colored red or yellow) indicate an excess of electron density and are susceptible to electrophilic attack. In this compound, these regions would be concentrated around the electronegative oxygen atom of the carbonyl group and the fluorine atom. Regions of positive electrostatic potential (usually colored blue) signify a deficiency of electrons and are prone to nucleophilic attack. These areas would be located around the hydrogen atoms and the carbonyl carbon atom. The MEP map, therefore, provides a visual representation of the molecule's reactive sites and helps in understanding its interaction with other chemical species. researchgate.netuni-halle.de

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized bonds and lone pairs, which aligns well with the classical Lewis structure concept. uni-muenchen.dewikipedia.orgwisc.edufaccts.de It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.dewisc.edu

For this compound, NBO analysis can quantify the hybridization of the atomic orbitals involved in bonding. The Natural Hybrid Orbitals (NHOs) describe the specific shape and orientation of the orbitals that form the chemical bonds. uni-muenchen.de This analysis can reveal details about the C=O double bond, the C-F bond, and the various C-C and C-H single bonds in the molecule. Furthermore, NBO analysis can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which corresponds to hyperconjugative and resonance interactions. These interactions are crucial for understanding the stability and electronic properties of the molecule.

Reactivity Descriptors: Chemical Hardness, Softness, and Electrophilicity Index

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. dergipark.org.tr

Chemical Hardness (η) and Chemical Softness (S) are concepts that describe the resistance of a molecule to changes in its electron distribution. Hardness (η) is calculated as half the difference between the ionization potential (approximated by -E_HOMO) and the electron affinity (approximated by -E_LUMO). A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. researchgate.net Softness (S) is the reciprocal of hardness, so a "soft" molecule has a small HOMO-LUMO gap and is more reactive. researchgate.net

Electrophilicity Index (ω) measures the ability of a molecule to accept electrons. researchgate.net It is a function of the chemical potential (μ, the negative of electronegativity) and chemical hardness (η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.netuni-halle.de These descriptors are valuable for comparing the reactivity of different molecules and for predicting their behavior in chemical reactions.

| Descriptor | Formula |

|---|---|

| Chemical Hardness (η) | (I - A) / 2 ≈ (E_LUMO - E_HOMO) / 2 |

| Chemical Softness (S) | 1 / η |

| Electrophilicity Index (ω) | μ² / (2η) where μ ≈ (E_HOMO + E_LUMO) / 2 |

Quantum Chemical Descriptors and Quantitative Structure-Activity Relationships (QSAR) for Structural Variations

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for designing and optimizing lead compounds. nih.govufv.br These studies correlate the biological activity of a series of compounds with their physicochemical properties, which are quantified by molecular or quantum chemical descriptors. ufv.br While specific QSAR models for this compound and its structural analogs are not extensively documented in publicly available literature, the principles of QSAR can be applied to predict the potential activities of such compounds, for instance, as anticonvulsant agents.

The development of a robust QSAR model involves the generation of molecular structures, optimization using quantum mechanical methods, and the calculation of various descriptors. ufv.br These descriptors can include electronic, steric, and thermodynamic properties. For a series of related compounds, variations in these descriptors can be statistically correlated with changes in biological activity.

For example, in a study of pyrrolidine-2,5-dione-acetamide derivatives with anticonvulsant properties, a compound containing a 4-fluorophenylpiperazin-1-yl moiety, namely 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated significant activity in the maximal electroshock (MES) seizure test. mdpi.com This highlights the potential of the 4-fluorophenyl group in neurologically active compounds.

A hypothetical QSAR study on this compound and its analogs would involve synthesizing a series of derivatives with variations in the hexanoyl chain or substitutions on the phenyl ring. The anticonvulsant activity of these compounds would be determined experimentally. Subsequently, quantum chemical descriptors would be calculated for each analog.

Table 1: Examples of Quantum Chemical Descriptors for QSAR Studies

| Descriptor Category | Examples of Descriptors | Relevance |

| Electronic | Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Dipole moment, Atomic charges | Influence reactivity, intermolecular interactions, and binding to biological targets. |

| Steric | Molecular volume, Surface area, Ovality | Describe the size and shape of the molecule, which are crucial for receptor fitting. |

| Topological | Connectivity indices, Wiener index | Quantify the branching and connectivity of the molecular structure. |

| Thermodynamic | Enthalpy of formation, Gibbs free energy, Molar refractivity | Relate to the stability and partitioning behavior of the molecule. researchgate.net |

By employing statistical methods such as multiple linear regression or machine learning algorithms, a QSAR model could be developed to predict the anticonvulsant activity of new, unsynthesized analogs of this compound. This approach would rationalize the drug design process, allowing for the targeted synthesis of more potent and selective compounds.

Investigation of Weak Intermolecular Interactions (e.g., C-F···F-C) through Experimental Charge Density Analysis and Theoretical Calculations

Weak intermolecular interactions play a crucial role in determining the crystal packing and solid-state properties of molecules. In fluorinated organic compounds, interactions involving the fluorine atom, such as C-F···F-C contacts, are of particular interest. Experimental charge density analysis, coupled with theoretical calculations, provides a powerful tool to characterize these subtle interactions. researchgate.netmdpi.com

A study on crystalline compounds containing the 1-(4-fluorophenyl) moiety, specifically 1-(4-fluorophenyl)-3,6,6-trimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, has provided evidence for the existence and nature of C-F···F-C interactions. researchgate.net Using high-resolution X-ray diffraction data, the electron density distribution in the crystal lattice was meticulously mapped.

The topological analysis of the electron density, based on Bader's theory of "atoms in molecules," allows for the identification of bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), offer quantitative insights into the nature of the interaction. researchgate.net For a related compound, a C-F···F-C contact was observed, and the analysis of its electron density properties suggested that it fits within the hierarchy of weak intermolecular interactions. researchgate.net

Table 2: Typical Topological Properties of Weak Intermolecular Interactions

| Interaction Type | Typical Electron Density (ρ) at BCP (e/ų) | Typical Laplacian of Electron Density (∇²ρ) at BCP (e/Å⁵) |

| Hydrogen Bond (O-H···O) | 0.1 - 0.4 | Positive |

| Halogen Bond (C-I···O) | 0.05 - 0.2 | Positive |

| C-F···F-C | < 0.05 | Positive |

Note: The values are indicative and can vary depending on the specific molecular environment.

The investigation of such weak interactions in this compound would be crucial for understanding its polymorphism, solubility, and other solid-state characteristics, which are important in pharmaceutical development.

Simulation of Reaction Mechanisms and Transition State Analysis

The synthesis of this compound is most commonly achieved through a Friedel-Crafts acylation reaction. This involves the reaction of fluorobenzene (B45895) with hexanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). Computational chemistry offers powerful tools to simulate the reaction mechanism and analyze the structure and energetics of the transition state.

The generally accepted mechanism for Friedel-Crafts acylation proceeds through the formation of an acylium ion intermediate. The Lewis acid catalyst coordinates to the chlorine atom of the hexanoyl chloride, making the carbonyl carbon more electrophilic and facilitating the departure of the chloride to form the hexanoyl cation.

Proposed Reaction Mechanism:

Formation of the Acylium Ion: CH₃(CH₂)₄COCl + AlCl₃ ⇌ [CH₃(CH₂)₄CO]⁺[AlCl₄]⁻

Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the electron-rich π-system of the fluorobenzene ring. The fluorine atom is an ortho-, para-director, leading to the formation of a σ-complex (also known as an arenium ion) where the acyl group is attached to the para position.

Deprotonation and Regeneration of Catalyst: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Transition state analysis for the rate-determining step, which is typically the attack of the acylium ion on the aromatic ring, can be performed using quantum chemical calculations. These calculations can determine the geometry of the transition state and its energy barrier (activation energy). The transition state is a high-energy, transient species where the C-C bond between the aromatic ring and the acyl group is partially formed.

Table 3: Key Features of the Friedel-Crafts Acylation Transition State

| Feature | Description |

| Geometry | The carbon atom of the acylium ion is moving from a trigonal planar geometry towards a tetrahedral geometry as it bonds to the aromatic ring. The attacked carbon of the fluorobenzene ring is also transitioning towards a tetrahedral geometry. |

| Charge Distribution | The positive charge is delocalized over the aromatic ring in the σ-complex intermediate. In the transition state leading to it, there is a partial positive charge buildup on the ring. |

| Energy | The transition state represents the highest point on the potential energy surface along the reaction coordinate from reactants to the σ-complex. |

By simulating this reaction, chemists can gain insights into the factors that influence the reaction rate and regioselectivity. For instance, the electron-donating or -withdrawing nature of substituents on the aromatic ring can be computationally modeled to predict their effect on the activation energy.

Thermodynamic Parameter Calculations (e.g., Zero-Point Vibrational Energy, Rotational Temperature)

The process begins with the optimization of the molecular geometry to find the lowest energy conformation. Following this, a frequency calculation is performed at the optimized geometry. This calculation provides the vibrational frequencies of the molecule, which are then used to compute various thermodynamic parameters.

Key Thermodynamic Parameters from Computational Chemistry:

Zero-Point Vibrational Energy (ZPVE): This is the energy of the molecule at absolute zero (0 K) due to its vibrational motion. It is calculated as the sum of the energies of all the fundamental vibrational modes.

Rotational Constants and Temperatures: These are derived from the moments of inertia of the molecule and are used to calculate the rotational contribution to the thermodynamic properties.

Enthalpy (H) and Gibbs Free Energy (G): These are crucial for determining the spontaneity of reactions. They are calculated by adding thermal corrections to the electronic energy obtained from the DFT calculation. These corrections include contributions from translational, rotational, and vibrational motions.

Heat Capacity (Cv): This parameter describes how the internal energy of the molecule changes with temperature.

Table 4: Illustrative Calculated Thermodynamic Parameters for a Related Molecule (e.g., a substituted benzofuran (B130515) derivative) at 298.15 K

| Parameter | Value | Unit |

| Zero-Point Vibrational Energy | 150.1 | kcal/mol |

| Total Thermal Energy (E) | 160.5 | kcal/mol |

| Heat Capacity at Constant Volume (Cv) | 55.8 | cal/mol·K |

| Entropy (S) | 110.2 | cal/mol·K |

| Rotational Constants | 0.05, 0.02, 0.01 | GHz |

Note: These are example values for a different molecule to illustrate the type of data obtained from such calculations. semanticscholar.org Specific values for this compound would require dedicated computational studies.

These calculated thermodynamic properties are essential for understanding the stability of different conformers of this compound, predicting reaction equilibria, and modeling its behavior in various chemical processes.

Advanced Applications in Organic Chemistry and Materials Science

1-(4-Fluorophenyl)hexan-1-one as a Versatile Synthetic Building Block and Reagent

The reactivity of the carbonyl group and the presence of the fluorophenyl moiety make this compound a valuable precursor and reagent in a variety of organic transformations.

Precursor in the Synthesis of Complex Organic Molecules

This compound serves as a key starting material for the synthesis of more intricate organic structures. Its chemical scaffold can be elaborated through various reactions to yield complex molecules with potential biological activity. For instance, derivatives of this ketone are foundational in constructing compounds with applications in medicinal chemistry. An example is the synthesis of molecules like 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one, which highlights how the basic structure can be functionalized to create more complex products. nih.gov The synthesis of such derivatives demonstrates the utility of this compound as a versatile starting point for accessing a diverse range of molecular frameworks.

The general synthetic accessibility of ketones also allows for their use in creating a wide array of derivatives. For example, aryl nitriles can be reacted with organomagnesium reagents to produce ketones, which are then further modified. drugs.ie This highlights a general strategy where a ketone like this compound can be a central intermediate in a multi-step synthesis of complex target molecules.

Reagent in Diverse Organic Transformations

Beyond being a simple precursor, this compound can act as a key reagent in various organic reactions. The carbonyl group is a prime site for nucleophilic addition and condensation reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most notable transformations involving this ketone is the Claisen-Schmidt condensation to form chalcones. For example, the reaction of this compound with an appropriate aldehyde would yield a chalcone (B49325) derivative. These enone systems are valuable intermediates in the synthesis of flavonoids and other heterocyclic compounds. A specific, closely related example is the synthesis of (E)-1-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one, a chalcone derivative with interesting solid-state properties. nih.gov

Furthermore, the alpha-carbon to the carbonyl group can be functionalized. For instance, α-amination can introduce a nitrogen-containing group, leading to the formation of α-amino ketones. These structures are important pharmacophores found in many biologically active compounds. The synthesis of pyrovalerone analogs, which are potent monoamine uptake inhibitors, often involves the α-amination of a ketone precursor. drugs.ienih.gov This suggests that this compound could be a valuable reagent in similar transformations to produce novel psychoactive compounds or other pharmaceutically relevant molecules.

Role in the Synthesis of Pharmaceutical Intermediates

The structural motifs present in this compound are found in various pharmaceutically active compounds, making it a valuable intermediate in drug discovery and development. The fluorophenyl group, in particular, is a common feature in many modern drugs, as the fluorine atom can enhance metabolic stability and binding affinity.

The synthesis of pyrovalerone analogs, which are investigated as potential treatments for cocaine abuse, provides a strong case for the utility of structurally similar ketones in producing pharmaceutical intermediates. drugs.ienih.gov These compounds are typically synthesized from the corresponding propiophenone (B1677668) or valerophenone (B195941) derivatives. By analogy, this compound could serve as a key intermediate for a new class of monoamine uptake inhibitors. The synthesis involves the transformation of the ketone into a more complex molecule with a chiral center and an amino group, both of which are crucial for biological activity.

PubChem, a database of chemical molecules and their activities against biological assays, lists several derivatives of this compound, such as 4-amino-1-(4-fluorophenyl)hexan-3-one and 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one hydrochloride. nih.govnih.gov The existence of these compounds, even if primarily for research purposes at present, underscores the interest in this chemical scaffold for developing new pharmacologically active agents. The International Narcotics Control Board also lists precursors and chemicals used in the illicit manufacture of narcotic drugs, and while this compound itself is not listed, the classes of compounds it can be used to synthesize are relevant to this area of control. incb.org

Integration into Novel Materials and Functional Systems

The incorporation of this compound and its derivatives into larger molecular systems can lead to materials with unique and desirable properties, particularly in the fields of optics and advanced materials.

Development of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics and photonics. Organic molecules, particularly those with extended π-conjugation and donor-acceptor groups, are promising candidates for NLO materials.

Chalcones, which can be synthesized from this compound, are a well-studied class of NLO materials. The crystal structure of a related chalcone, (E)-1-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one monohydrate, reveals a nearly planar conformation and extensive hydrogen bonding networks. nih.gov This planarity facilitates π-electron delocalization across the molecule, which is a key factor for high NLO activity. The presence of the electron-withdrawing fluorophenyl group and electron-donating hydroxy and methoxy (B1213986) groups on the other aromatic ring creates a "push-pull" system that enhances the second-order NLO response. The specific arrangement of molecules in the crystal lattice, including π-π stacking interactions, further influences the bulk NLO properties of the material. nih.gov Theoretical studies on similar chalcone structures using Density Functional Theory (DFT) have also been employed to predict and understand their NLO properties. researchgate.net

Applications in Specialty Chemicals and Advanced Materials Science

The term "specialty chemicals" refers to a broad category of chemical products that are sold on the basis of their performance or function, rather than their composition. This compound, as a functionalized building block, has the potential to be a key component in the synthesis of various specialty chemicals. bldpharm.com

Its derivatives can be incorporated into polymers to create functional materials with tailored properties. mdpi.com For example, the fluorophenyl group can impart hydrophobicity, thermal stability, and specific electronic properties to a polymer chain. Polymers containing such fluorinated moieties are of interest for applications ranging from advanced coatings and membranes to materials for electronic devices. The ability to further functionalize the ketone group or the aliphatic chain opens up possibilities for creating cross-linked polymers or materials with specific recognition sites.